
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-carbonsäure
Übersicht
Beschreibung
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is a chemical compound belonging to the class of indazole derivatives. Indazoles are heterocyclic aromatic organic compounds containing two nitrogen atoms in the ring structure. This compound is characterized by its molecular structure, which includes a six-membered ring fused to a five-membered ring containing nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: In the medical field, derivatives of this compound are being explored for their potential use in treating various diseases. Its ability to interact with biological targets makes it a valuable candidate for drug development.
Industry: Indazole derivatives, including 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid, are used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from the general properties of indazole derivatives that they interact with their targets (such as kinases) and modulate their activity . This modulation can result in changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be speculated that the compound may affect pathways related to cell cycle regulation and volume control .
Result of Action
Based on the known effects of indazole derivatives, it can be speculated that the compound may have anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .
Action Environment
This compound, like other indazole derivatives, holds promise for the treatment of various pathological conditions due to its potential wide range of biological activities .
Biochemische Analyse
Biochemical Properties
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .
Cellular Effects
The effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the production of prostaglandin E2 (PGE2), a key mediator in inflammation . This inhibition can lead to reduced inflammation and pain. Furthermore, the compound affects gene expression by modulating transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, its interaction with COX-2 leads to enzyme inhibition, reducing the production of inflammatory mediators . Additionally, the compound can activate or inhibit other signaling pathways, resulting in changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure or unfavorable conditions can lead to degradation, reducing its efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can have sustained effects on cellular processes, although these effects may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reducing inflammation and pain . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant toxicity .
Metabolic Pathways
6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body . The compound can affect metabolic flux and alter metabolite levels, influencing overall metabolic homeostasis . Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects .
Transport and Distribution
Within cells and tissues, 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic efficacy . Studies have shown that it can accumulate in inflamed tissues, enhancing its anti-inflammatory effects .
Subcellular Localization
The subcellular localization of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular processes . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid derivatives using strong acids or bases as catalysts.
Industrial Production Methods: In an industrial setting, the compound can be synthesized through large-scale chemical reactions involving the use of reactors and controlled environments to ensure the purity and yield of the product. The process may involve multiple steps, including purification and crystallization, to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can lead to the formation of various derivatives and intermediates, which can be further modified or utilized in different applications.
Vergleich Mit ähnlichen Verbindungen
3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
Uniqueness: 6,6-Dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid is unique due to its specific structural features and the presence of the dimethyl groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
Eigenschaften
IUPAC Name |
6,6-dimethyl-1,4,5,7-tetrahydroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2)4-3-6-7(5-10)11-12-8(6)9(13)14/h3-5H2,1-2H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXGCIRFKLMDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(C1)NN=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



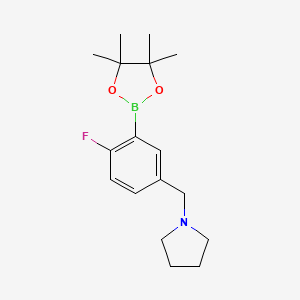


![N-cyclohexylcyclohexanamine;(2S)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1442598.png)
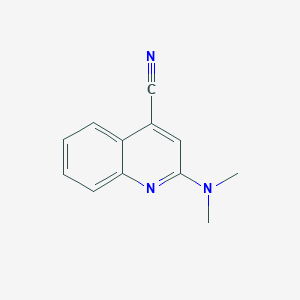
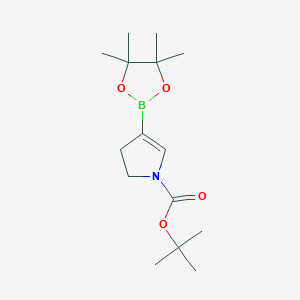
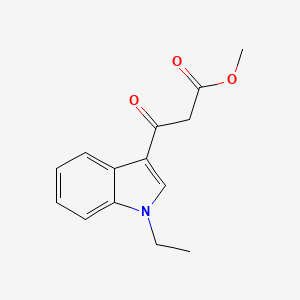
![2-{[4-allyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}propanohydrazide](/img/structure/B1442603.png)

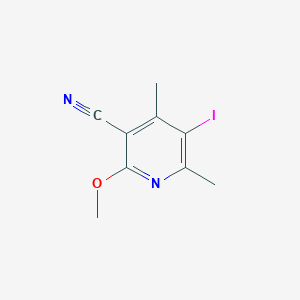
![3-[(3-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442608.png)
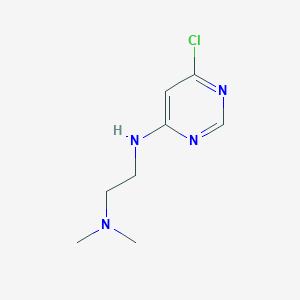
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
